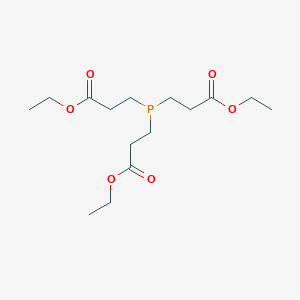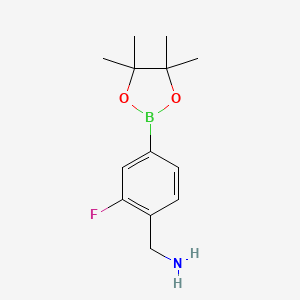
Methyl1-(bromomethyl)-2,2,3,3-tetrafluorocyclobutane-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl1-(bromomethyl)-2,2,3,3-tetrafluorocyclobutane-1-carboxylate is an organofluorine compound characterized by the presence of a bromomethyl group and a tetrafluorocyclobutane ring. This compound is of interest due to its unique chemical structure, which imparts distinct physical and chemical properties. It is used in various scientific research applications, particularly in the fields of organic synthesis and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl1-(bromomethyl)-2,2,3,3-tetrafluorocyclobutane-1-carboxylate typically involves the following steps:
Formation of the Tetrafluorocyclobutane Ring: The tetrafluorocyclobutane ring can be synthesized through a cycloaddition reaction involving tetrafluoroethylene and a suitable diene under high-pressure conditions.
Introduction of the Bromomethyl Group: The bromomethyl group is introduced via a bromination reaction using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a radical initiator.
Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst such as sulfuric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer, thereby improving yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl1-(bromomethyl)-2,2,3,3-tetrafluorocyclobutane-1-carboxylate undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines, thiols, and alkoxides.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride (LiAlH4) to form the corresponding alcohol.
Oxidation: Oxidation of the bromomethyl group can be achieved using oxidizing agents such as potassium permanganate (KMnO4) to form the corresponding carboxylic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents like dimethylformamide (DMF).
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Oxidation: Potassium permanganate (KMnO4) in aqueous or alkaline conditions.
Major Products
Nucleophilic Substitution: Formation of substituted derivatives such as azides, thiocyanates, and ethers.
Reduction: Formation of the corresponding alcohol.
Oxidation: Formation of the corresponding carboxylic acid.
Applications De Recherche Scientifique
Methyl1-(bromomethyl)-2,2,3,3-tetrafluorocyclobutane-1-carboxylate has several scientific research applications:
Organic Synthesis: Used as a building block for the synthesis of more complex fluorinated compounds.
Materials Science: Employed in the development of fluorinated polymers and materials with unique properties such as high thermal stability and chemical resistance.
Medicinal Chemistry: Investigated for its potential use in the development of pharmaceuticals due to its unique chemical structure and reactivity.
Biological Studies: Used as a probe in biochemical studies to investigate enzyme mechanisms and protein-ligand interactions.
Mécanisme D'action
The mechanism of action of Methyl1-(bromomethyl)-2,2,3,3-tetrafluorocyclobutane-1-carboxylate involves its reactivity towards nucleophiles and electrophiles. The bromomethyl group acts as an electrophilic center, making it susceptible to nucleophilic attack. The tetrafluorocyclobutane ring imparts stability and unique electronic properties to the molecule, influencing its reactivity and interactions with biological targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl1-(chloromethyl)-2,2,3,3-tetrafluorocyclobutane-1-carboxylate: Similar structure but with a chloromethyl group instead of a bromomethyl group.
Methyl1-(bromomethyl)-2,2,3,3-tetrafluorocyclopentane-1-carboxylate: Similar structure but with a cyclopentane ring instead of a cyclobutane ring.
Methyl1-(bromomethyl)-2,2,3,3-tetrafluorocyclobutane-1-sulfonate: Similar structure but with a sulfonate group instead of a carboxylate group.
Uniqueness
Methyl1-(bromomethyl)-2,2,3,3-tetrafluorocyclobutane-1-carboxylate is unique due to the combination of the bromomethyl group and the tetrafluorocyclobutane ring. This combination imparts distinct reactivity and stability, making it valuable in various scientific research applications.
Propriétés
Formule moléculaire |
C7H7BrF4O2 |
|---|---|
Poids moléculaire |
279.03 g/mol |
Nom IUPAC |
methyl 1-(bromomethyl)-2,2,3,3-tetrafluorocyclobutane-1-carboxylate |
InChI |
InChI=1S/C7H7BrF4O2/c1-14-4(13)5(3-8)2-6(9,10)7(5,11)12/h2-3H2,1H3 |
Clé InChI |
RKSPCTVVRSBCOE-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1(CC(C1(F)F)(F)F)CBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-Chloro-8-iodopyrido[4,3-d]pyrimidine](/img/structure/B15329105.png)
![2-Bromo-7-((trifluoromethyl)thio)benzo[d]thiazole](/img/structure/B15329116.png)
![2-cyano-N-[3-(trifluoromethyl)bicyclo[1.1.1]pentan-1-yl]acetamide](/img/structure/B15329123.png)


![[3-(1-methylcyclopropyl)-1H-pyrazol-5-yl]methanol](/img/structure/B15329136.png)
![(3aR,6aS)-1-(tert-butoxycarbonyl)octahydrocyclopenta[c]pyrrol-2-iuM carboxyfor](/img/structure/B15329144.png)



![2-Methoxy-5h-pyrrolo[2,3-b]pyrazine](/img/structure/B15329159.png)

![4-Bromo-7-iodoisothiazolo[4,5-c]pyridin-3-amine](/img/structure/B15329188.png)

